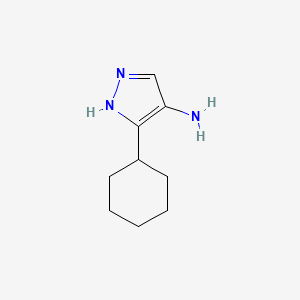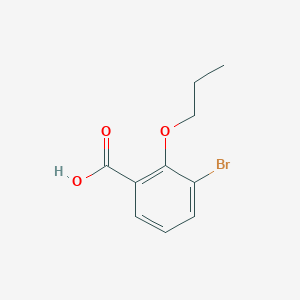
3-Bromo-2-propoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-propoxybenzoic acid is an organic compound that acts as a building block for the preparation of beta-substituted acrylates . It is used in the preparation of various organic compounds .
Synthesis Analysis
The synthesis of 3-Bromo-2-propoxybenzoic acid involves various chemical reactions. The compound has a CAS Number of 1250352-89-6 and a molecular weight of 259.1 .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-propoxybenzoic acid is represented by the Inchi Code 1S/C10H11BrO3/c1-2-6-14-9-7 (10 (12)13)4-3-5-8 (9)11/h3-5H,2,6H2,1H3, (H,12,13) and the Inchi key is VPFMTDWWNQCBTF-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-2-propoxybenzoic acid undergoes various chemical reactions. For instance, it can be used as a precursor for the preparation of other organic compounds .Physical And Chemical Properties Analysis
3-Bromo-2-propoxybenzoic acid is a solid compound with a molecular weight of 259.1 . It is stored at a temperature of 2-8°C .Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective equipment .
Relevant Papers There are several papers related to 3-Bromo-2-propoxybenzoic acid. For instance, a paper titled “Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools” discusses the synthesis and functionalization of related compounds . Another paper titled “Crystal structure of 3-bromo-2-hydroxybenzoic acid” discusses the crystal structure of a similar compound .
properties
IUPAC Name |
3-bromo-2-propoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFMTDWWNQCBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

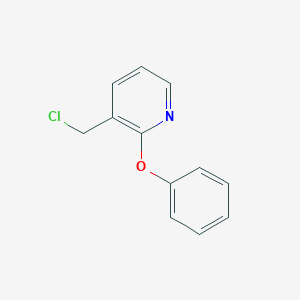
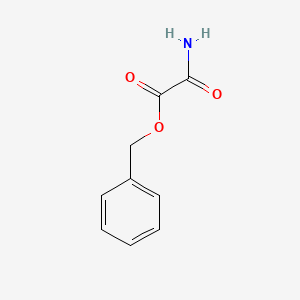
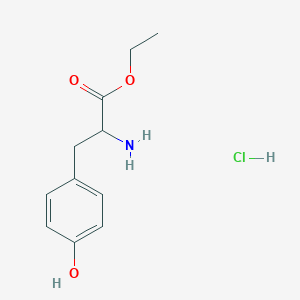
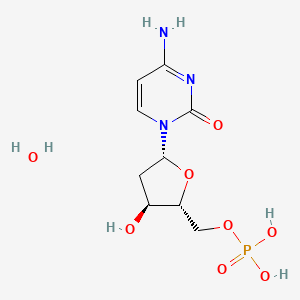
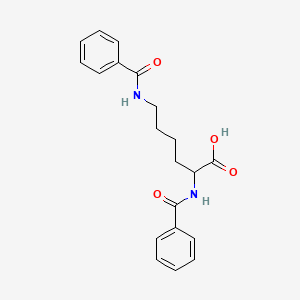
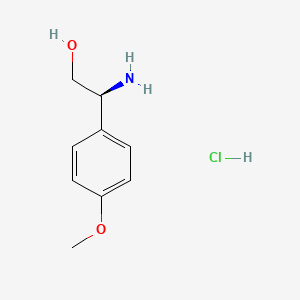
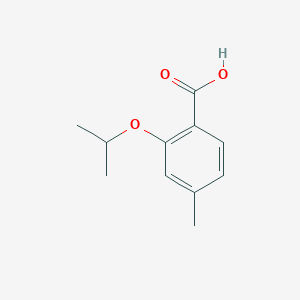
![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)
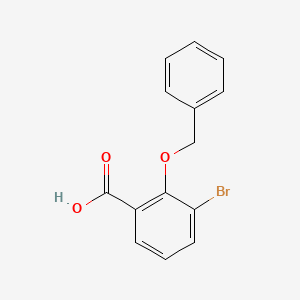
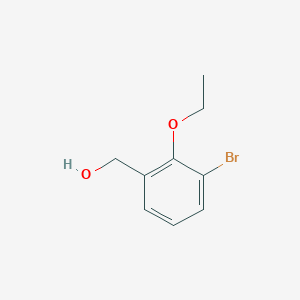
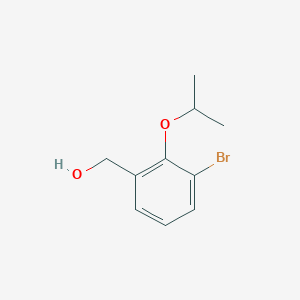
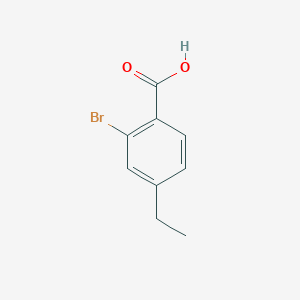
![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
